molecular formula C10H9Cl3O3 B1204444 4-(2,4,5-Trichlorophenoxy)butyric acid CAS No. 93-80-1

4-(2,4,5-Trichlorophenoxy)butyric acid

Cat. No. B1204444
CAS RN: 93-80-1
M. Wt: 283.5 g/mol
InChI Key: RTWCZQFXFMXXKP-UHFFFAOYSA-N
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Description

4-(2,4,5-Trichlorophenoxy)butyric acid is a chemical compound studied in various contexts, including its synthesis, molecular structure, and chemical properties.

Synthesis Analysis

The synthesis of related compounds involves complex chemical reactions. For example, a study by Pointillart et al. (2009) details the synthesis of 4-(2-tetrathiafulvalenyl-ethenyl)pyridine radical cation salts containing rare earth complexes, illustrating the intricate processes involved in creating such compounds (Pointillart et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques. Kennard et al. (1982) investigated the crystal structure of 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid, providing insights into the molecular arrangement of similar compounds (Kennard et al., 1982).

Chemical Reactions and Properties

The compound undergoes various chemical reactions. For instance, a study by Uneyama et al. (1983) discusses the electrochemical preparation and reactions of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, which showcases the types of reactions that similar compounds can undergo (Uneyama et al., 1983).

Physical Properties Analysis

The physical properties of such compounds are critical for understanding their behavior. A study by Kennard et al. (1982) on the crystal structure of 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid also provides information on its physical characteristics, such as crystal system and space group (Kennard et al., 1982).

Chemical Properties Analysis

The chemical properties of 4-(2,4,5-Trichlorophenoxy)butyric acid and related compounds can be complex. For example, the study by Boye et al. (2003) discusses the electrochemical degradation of 2,4,5-trichlorophenoxyacetic acid, which gives insights into the chemical behavior and stability of such compounds under different conditions (Boye et al., 2003).

Scientific Research Applications

Herbicide Adsorption and Sensitivity

4-(2,4,5-Trichlorophenoxy)butyric acid, a systemic herbicide used in forestry and agriculture, shows significant adsorption behavior on the surface of poly-o-toluidine Zr(IV) phosphate. This property is utilized in the development of pesticide-sensitive membrane electrodes. The study of adsorption thermodynamics on this nano-composite material reveals its efficacy in adsorbing the herbicide from aqueous solutions, making it a potential candidate for environmental monitoring and cleanup applications (Khan & Akhtar, 2011).

Genetic Toxicity Evaluation

Research on the genetic toxicity of 4-(2,4,5-Trichlorophenoxy)butyric acid, particularly its dimethylamine salt (2,4-DB), indicates no significant genotoxic potential in various assays. This finding aligns with the lack of carcinogenic potential reported for 2,4-DB in mammals, suggesting its relative safety from a genetic toxicity perspective (Charles et al., 2000).

Wastewater Treatment in Pesticide Production

The pesticide industry produces wastewater containing high concentrations of various toxic pollutants, including 4-(2,4,5-Trichlorophenoxy)butyric acid. Research into treatment options indicates that biological processes and granular activated carbon can effectively remove these compounds, achieving 80-90% removal rates. This highlights the importance of proper wastewater treatment technologies in mitigating environmental pollution from pesticide production (Goodwin et al., 2018).

Soil Degradation Studies

Studies on the dissipation of 4-(2,4-dichlorophenoxy) butyric acid (2,4-DB) in agricultural soils show that soils, both with and without a history of herbicide use, can almost completely degrade the herbicide. This degradation is attributed to indigenous microflora adapted to the presence of herbicides in the field. Such studies are crucial in understanding the environmental impact and persistence of herbicides in agricultural settings (Cuadrado et al., 2008).

Electrochemical Degradation Studies

Research on the electrochemical degradation of 2,4,5-trichlorophenoxyacetic acid in aqueous media reveals efficient degradation through peroxi-coagulation. This method involves the generation of hydroxyl radicals for oxidation, showing potential for effective removal of such herbicides from contaminated water sources (Boye et al., 2003).

Controlled Release Studies

In the field of nanotechnology, 2,4,5-Tricholorophenoxy butyric acid has been encapsulated in Zinc-Aluminium-layered double hydroxide to create a nanohybrid material. This material demonstrates controlled release properties in various aqueous media, which could be significant for the controlled application of herbicides, reducing environmental impact and improving efficiency (Sarijo et al., 2015).

Safety and Hazards

While specific safety and hazard information for “4-(2,4,5-Trichlorophenoxy)butyric acid” was not found, it’s important to handle all chemicals with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Always use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

4-(2,4,5-trichlorophenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl3O3/c11-6-4-8(13)9(5-7(6)12)16-3-1-2-10(14)15/h4-5H,1-3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWCZQFXFMXXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041334
Record name 2,4,5-TB
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4,5-Trichlorophenoxy)butyric acid

CAS RN

93-80-1
Record name 4-(2,4,5-Trichlorophenoxy)butanoic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5-TB [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-T Butyric acid
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Record name 2,4,5-TB
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Record name 2,4,5-TB
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Record name 2,4,5-TB
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 2,4,5-TB influence its activity compared to similar herbicides?

A: 2,4,5-TB belongs to the phenoxy-acid herbicide family. Its structure consists of a 2,4,5-trichlorophenoxy ring attached to a butyric acid side chain. Research suggests that the length of this side chain influences the herbicide's activity. For instance, 2,4,5-TB, with its four-carbon butyric acid side chain, exhibits different activity compared to its acetic acid homolog, 2,4,5-T (2,4,5-trichlorophenoxyacetic acid). Studies on white clover cell cultures show that 2,4,5-TB degrades at a similar rate to its 2,4-dichloro analog, 2,4-DB (4-(2,4-dichlorophenoxy)butyric acid), suggesting that the chlorine substitution pattern on the phenoxy ring might not significantly impact the degradation rate of butyric acid homologs. []

Q2: How stable is 2,4,5-TB in soil samples during storage?

A: Research indicates that 2,4,5-TB exhibits good stability in frozen soil samples over extended periods. A study analyzing the stability of various herbicides, including 2,4,5-TB, in different soil types (clay loam, clay, and loamy sand) stored at -15°C for up to 450 days showed consistent recovery rates for 2,4,5-TB. This suggests that frozen storage is a suitable method for preserving the integrity of soil samples contaminated with 2,4,5-TB for future analysis. []

Q3: What are the potential environmental impacts of 2,4,5-TB?

A: Like many herbicides, 2,4,5-TB poses potential risks to the environment. Studies highlight concerns regarding herbicide residues in soil, water sources, and their impact on subsequent crops, animal life, and human health. [] Although specific details on 2,4,5-TB's environmental fate and degradation pathways are limited in the provided abstracts, it is crucial to consider its potential for persistence in the environment, leaching into groundwater, and bioaccumulation in the food chain. Further research on these aspects is necessary to understand the long-term ecological consequences of 2,4,5-TB use.

Q4: How does 2,4,5-TB affect plant growth, and are there variations in species sensitivity?

A: 2,4,5-TB, like other phenoxy-acid herbicides, disrupts plant growth, but the extent of its effect varies between species. A study examining the impact of eight herbicides, including 2,4,5-TB, on red maple (Acer rubrum L.) and white ash (Fraxinus americana L.) seedlings revealed differential sensitivities. [] The research suggests that the application method (shoot vs. root) influences the efficacy of certain herbicides, including 2,4,5-TB. This highlights the importance of considering species-specific sensitivities and application methods when assessing the potential environmental impact of herbicides like 2,4,5-TB.

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